molecular formula C8H13N5O B7757768 6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one

6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one

Cat. No.: B7757768
M. Wt: 195.22 g/mol
InChI Key: NMYGGLPBSFOODW-UHFFFAOYSA-N
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Description

6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one typically involves the reaction of 6-methyl-1,2,4-triazin-3-one with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases like Alzheimer’s . The compound may also interact with other molecular pathways, such as those involved in microbial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-triazine: Another member of the triazine family with similar biological activities.

    2,4-diamino-6-methyl-1,3,5-triazine: Known for its herbicidal properties.

    6-chloro-5-piperazin-1-yl-2H-1,2,4-triazin-3-one: A derivative with enhanced antimicrobial activity.

Uniqueness

6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its piperazine moiety enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

6-methyl-5-piperazin-1-yl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c1-6-7(10-8(14)12-11-6)13-4-2-9-3-5-13/h9H,2-5H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYGGLPBSFOODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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